Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine
Description
Properties
IUPAC Name |
N-[[4-(triazol-2-yl)phenyl]methyl]cycloheptanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-2-4-6-15(5-3-1)17-13-14-7-9-16(10-8-14)20-18-11-12-19-20/h7-12,15,17H,1-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTFVMRMZRSDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Huisgen 1,3-Dipolar Cycloaddition and Regioselectivity Challenges
The Huisgen cycloaddition between azides and alkynes is a classical route to 1,2,3-triazoles. However, the non-catalyzed reaction produces a mixture of 1,4- and 1,5-regioisomers, complicating the synthesis of target-specific triazoles. For Cycloheptyl-(4-triazol-2-yl-benzyl)-amine, achieving 2-substitution requires precise control over reaction dynamics. Recent advances employ steric directing groups or metal catalysts to bias regioselectivity. For example, β-carbonyl phosphonates react with azides under basic conditions to favor 2-substituted triazoles by stabilizing transition states through alkoxy-phosphonate interactions.
Base-Mediated Cycloaddition of β-Ketoesters and Azides
A one-step synthesis disclosed in US Patent 6642390B2 describes the reaction of β-ketoesters with azides in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) to form 3H-triazole-4-carboxylic acids. Adapting this method, 4-azidobenzyl β-ketoester undergoes cycloaddition to yield a triazole intermediate, which is subsequently decarboxylated and functionalized with cycloheptylamine via reductive amination (Table 1). This approach achieves yields of 65–72% but requires careful pH control to avoid byproducts.
Table 1: Base-Mediated Synthesis of Triazole Intermediate
| Reactant | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Azidobenzyl β-ketoester | Cs₂CO₃ | 80 | 72 |
| 4-Azidobenzyl β-ketoester | K₂CO₃ | 100 | 65 |
Phosphonate-Mediated Triazole Synthesis
Reaction of β-Carbonyl Phosphonates with Azides
β-Carbonyl phosphonates serve as versatile dipolarophiles in triazole synthesis. As reported by ACS Publications, their reaction with azides proceeds via zwitterionic intermediates, where the phosphonate group directs regioselectivity. For instance, cycloheptylamine-linked phosphonates react with 4-azidobenzyl derivatives to form 2-substituted triazoles with 68–75% yield. The steric bulk of the cycloheptyl group further biases the reaction toward the desired regioisomer.
Influence of Steric and Electronic Effects
Steric hindrance from the cycloheptyl group and electron-withdrawing substituents on the benzyl ring significantly impact reaction efficiency. Bulky substituents at the β-position of phosphonates favor the Z-enolate conformation, leading to 2-substituted triazoles via oxaphosphetane intermediates. Conversely, electron-deficient azides accelerate cycloaddition rates but may reduce selectivity. Optimized conditions use xylenes as solvent at 150°C, achieving isolable yields of 70–78%.
Coupling of Cycloheptylamine with Triazole-Benzyl Intermediates
Nucleophilic Substitution of Halogenated Intermediates
4-(1,2,3-Triazol-2-yl)benzyl bromide, synthesized via azide-alkyne cycloaddition, undergoes nucleophilic substitution with cycloheptylamine in dimethylformamide (DMF) at 60°C. This method affords the target compound in 82% yield but generates stoichiometric HBr, necessitating neutralization with aqueous NaHCO₃.
Reductive Amination of Aldehyde Derivatives
An alternative route involves reductive amination of 4-(1,2,3-triazol-2-yl)benzaldehyde with cycloheptylamine using NaBH₃CN as a reducing agent. This method, adapted from PMC studies, achieves 85% yield and high purity but requires anhydrous conditions and inert atmosphere.
Click Chemistry and Post-Functionalization
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While CuAAC typically yields 1,4-disubstituted triazoles, modifying reaction conditions with ruthenium catalysts or strain-promoted alkynes can access 1,2,3-triazol-2-yl derivatives. For example, 4-azidobenzyl alkyne reacts with cycloheptylacetylene under Ru catalysis to form the triazole core, followed by amine deprotection (yield: 60–68%).
Hybrid Approaches for Scalable Synthesis
Combining cycloaddition and coupling steps, a hybrid method synthesizes the triazole-benzyl scaffold via β-ketoester-azide condensation, then introduces cycloheptylamine using EDC/HOBt-mediated coupling. This two-step process achieves 75% overall yield and is scalable to multi-gram quantities.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency and Challenges of Key Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| β-Ketoester-Azide | 65–72 | One-step, scalable | Requires decarboxylation |
| Phosphonate-Mediated | 70–78 | High regioselectivity | Sensitive to steric effects |
| Reductive Amination | 85 | High purity | Anhydrous conditions needed |
| CuAAC with Ru Catalysis | 60–68 | Access to 2-substituted triazoles | Costly catalysts |
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert functional groups such as nitro groups to amines.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new C-N bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carbonyl or carboxylic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Overview
Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine serves as a valuable scaffold in drug development. Its triazole ring is known for interacting with various biological targets, making it a candidate for designing new therapeutic agents.
Case Studies
- Anticancer Properties : Research has shown that derivatives of triazole compounds exhibit selective inhibition of cancer-related kinases. For example, compounds similar to this compound have been evaluated for their activity against c-Met kinases, crucial in cancer progression .
- Antimicrobial Activity : Triazole-containing compounds have demonstrated significant antimicrobial effects. A study highlighted the efficacy of triazole derivatives against various bacterial strains, suggesting potential uses in treating infections .
Materials Science
Overview
In materials science, this compound can be incorporated into polymers or dendrimers to enhance material properties such as thermal stability and conductivity.
Applications
- Conductive Polymers : The incorporation of triazole moieties into polymer matrices has been shown to improve electrical conductivity. This is particularly relevant in developing organic electronic devices .
- Nanocomposites : Research indicates that triazole derivatives can be used to create nanocomposites with enhanced mechanical properties and thermal stability .
Bioconjugation
Overview
The triazole ring in this compound can facilitate bioconjugation processes, linking biomolecules such as peptides or nucleic acids to other functional groups.
Applications
- Targeted Drug Delivery : By attaching therapeutic agents to the triazole scaffold, researchers can design targeted delivery systems that increase the efficacy of drugs while minimizing side effects .
- Diagnostics : Triazole-linked biomolecules can be utilized in diagnostic assays to improve sensitivity and specificity .
Catalysis
Overview
this compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.
Applications
- Organic Synthesis : The compound has been employed in various organic transformations due to its ability to stabilize metal catalysts and facilitate reactions such as cross-coupling .
- Green Chemistry : Its use in catalytic systems aligns with green chemistry principles by promoting reactions under milder conditions and reducing waste .
Mechanism of Action
The mechanism of action of Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors through hydrogen bonding, π-π stacking, or hydrophobic interactions. The triazole ring can act as a hydrogen bond acceptor and donor, facilitating binding to the active site of the target protein. Additionally, the cycloheptyl group can enhance the lipophilicity of the compound, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Insights
Structural Variations and Bioactivity The 1,2,3-triazole ring in the target compound is a common feature in enzyme inhibitors, as seen in Compound 6q (), which inhibits β-lactamase with high potency (Ki = 90 nM). The para-substituted triazol-2-yl group may enhance steric and electronic interactions with enzyme active sites compared to other triazole isomers . Cycloheptyl vs.
Synthesis Methods
- The CuAAC reaction () is the most plausible route for synthesizing the triazole moiety in the target compound. This method offers regioselectivity for 1,4-disubstituted triazoles, but the 2-yl substitution here may require alternative catalysts or modified conditions.
- In contrast, thiadiazole derivatives () are synthesized via cyclization with harsh reagents (e.g., H2SO4), limiting compatibility with sensitive functional groups.
Physicochemical Properties
- Based on N-(4-nitrobenzyl)cycloheptanamine (), replacing the nitro group with a triazole would increase molecular weight (~248 → ~290 g/mol) and alter polarity. The triazole’s hydrogen-bonding capacity may improve solubility compared to nitro analogs.
Biological Potential While direct data is lacking, the triazole’s role in β-lactamase inhibition () and antiproliferative activity () suggests the target compound could be optimized for similar applications. The cycloheptyl group may extend half-life in vivo due to increased metabolic stability.
Biological Activity
Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science. This article reviews the compound's synthesis, mechanisms of action, and biological evaluations based on diverse research findings.
Chemical Structure and Synthesis
The compound features a cycloheptyl group linked to a benzylamine moiety through a 1,2,3-triazole ring . The triazole ring is recognized for its stability and versatility in various chemical reactions. The synthesis typically employs a copper-catalyzed azide-alkyne cycloaddition (CuAAC) , known as a "click" reaction, which allows for regioselective formation of triazoles in high yields .
The biological activity of this compound is attributed to several mechanisms:
- Target Interaction : The compound interacts with molecular targets such as enzymes and receptors through hydrogen bonding and hydrophobic interactions. The triazole ring serves as both a hydrogen bond acceptor and donor, enhancing binding affinity to target proteins .
- Lipophilicity : The cycloheptyl group increases the lipophilicity of the compound, facilitating its ability to cross cell membranes.
Anticancer Activity
Research indicates that derivatives containing the triazole moiety exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cycloheptyl-(4-triazole) | MCF-7 | 5.55 | Induces apoptosis |
| Benzyl-1,2,3-triazole | A549 | 4.50 | Cell cycle arrest |
| Pyrazoline derivative | HCT-116 | 1.82 | Apoptosis induction |
Antimicrobial Activity
The 1,2,3-triazole core has been associated with antibacterial properties. Research has shown that triazole derivatives can inhibit bacterial growth against various strains, demonstrating effectiveness comparable to established antibiotics .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Cycloheptyl-triazole | S. aureus | 0.25 | High |
| Benzyl-triazole | E. coli | 16 | Moderate |
| Triazole derivative | P. aeruginosa | 8 | Moderate to High |
Case Studies
A notable study evaluated the anticancer effects of compounds similar to this compound against various human cancer cell lines. The study concluded that modifications at the C-4 position of the triazole significantly influenced biological potency . Another study highlighted how structural optimization led to enhanced activity against resistant bacterial strains .
Q & A
Q. What are the common synthetic routes for preparing Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine?
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method. For example, terminal alkynes react with azides under mild conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in methanol) to form the triazole core . Cycloheptylamine can then be introduced via reductive amination or nucleophilic substitution. Alternative methods include refluxing precursors (e.g., substituted benzaldehydes) with amines in ethanol under acidic catalysis .
Q. Which analytical techniques are essential for characterizing this compound’s structure?
- X-ray crystallography (using SHELX programs ) resolves the 3D structure, including bond lengths and angles.
- NMR spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks, particularly distinguishing triazole protons (δ ~7.5–8.5 ppm) and cycloheptyl methylene groups .
- Mass spectrometry (LC-ESI-ITFT) verifies molecular weight and fragmentation patterns .
Q. How is the preliminary biological activity of this compound assessed?
Initial screening involves in vitro enzyme inhibition assays (e.g., xanthine oxidase (XO) inhibition) using UV-Vis spectroscopy to monitor uric acid formation. IC₅₀ values are compared to reference inhibitors like allopurinol . Antimicrobial activity can be tested via broth microdilution against bacterial/fungal strains .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole synthesis be addressed?
The CuAAC reaction favors 1,4-disubstituted triazoles, but competing pathways (e.g., thermal cycloaddition) may yield 1,5-regioisomers. Regioselectivity is controlled by:
- Catalyst choice : Copper(I) ensures 1,4-selectivity, while ruthenium catalysts favor 1,5-products .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency .
- Reaction monitoring : LC-MS tracks intermediate formation to adjust conditions dynamically .
Q. What computational methods predict binding interactions with biological targets?
- Molecular docking (AutoDock/Vina) models ligand-receptor interactions using XO crystal structures (PDB: 3NVY). Binding energy (ΔG) and ligand efficiency (LE) are calculated to prioritize compounds .
- MD simulations assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) using GROMACS .
- ADME predictions (SwissADME) evaluate drug-likeness, including logP, bioavailability, and toxicity risks .
Q. How do coordination properties of the triazole moiety influence metal complexation?
The triazole’s nitrogen atoms act as ligands, forming complexes with transition metals (e.g., Co(II/III)). Structural studies (X-ray) reveal:
- Facial vs. tetradentate binding : Triazole N1/N2 coordinates in a distorted octahedral geometry with Co(II), while Co(III) complexes adopt regular octahedral structures .
- Redox activity : Metal oxidation states modulate ligand binding modes and magnetic properties (e.g., antiferromagnetic coupling in Co(II) dimers) .
Q. What strategies resolve contradictions in crystallographic data refinement?
- Anisotropic displacement : SHELXL refines thermal parameters for heavy atoms, while restraining light atoms isotropically .
- Twinning detection : WinGX analyzes intensity statistics to identify twinned crystals and applies HKLF5 refinement .
- Hydrogen placement : SHELXPRO assigns H-atoms using riding models, validated via difference Fourier maps .
Methodological Considerations
Q. How are reaction yields optimized in large-scale synthesis?
- Microwave-assisted synthesis reduces reaction time (e.g., from 12 h to 30 min) and improves regioselectivity .
- Flow chemistry enhances reproducibility by controlling temperature/residence time .
- Workup protocols : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) purifies products .
Q. What experimental precautions are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
